molecular formula C17H21N3O2S B2968171 4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine CAS No. 1252563-94-2

4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine

Cat. No.: B2968171
CAS No.: 1252563-94-2
M. Wt: 331.43
InChI Key: LBWKIUNQSILAOQ-UHFFFAOYSA-N
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Description

4-Imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two pharmaceutically privileged motifs: an imidazole ring and a sulfonylpiperidine scaffold. The imidazole moiety is a five-membered heterocycle known for its extensive biological activity and presence in numerous therapeutic agents . This structure is amphoteric and exhibits excellent solubility in polar solvents, which can favorably influence the pharmacokinetic properties of lead compounds . Derivatives of imidazole are reported to demonstrate a wide range of biological activities, including antibacterial, antifungal, antitumor, anti-inflammatory, and anticonvulsant effects, making them a versatile scaffold in the design of novel bioactive molecules . The specific structural features of this compound suggest potential for investigating various biological targets. The presence of the sulfonylpiperidine group, often found in pharmacologically active compounds, may contribute to receptor binding and modulation. Researchers can explore this compound as a key intermediate or precursor in multi-step synthetic routes for developing new chemical entities. Its applications may span across several research domains, including the synthesis of potential enzyme inhibitors, receptor ligands, and other mechanism-based therapeutic candidates. This product is intended for use in a laboratory setting by qualified researchers. For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-15-2-4-16(5-3-15)8-13-23(21,22)20-10-6-17(7-11-20)19-12-9-18-14-19/h2-5,8-9,12-14,17H,6-7,10-11H2,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWKIUNQSILAOQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine typically involves multiple steps. One common method is the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol. This reaction yields the intermediate compound (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, which can then be further reacted to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the sulfonyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine (CAS: 1396873-13-4)

  • Molecular Formula : C₁₉H₂₄F₃N₃O₃S
  • Molecular Weight : 431.5 g/mol
  • Key Structural Differences :
    • Sulfonyl Group : A 4-(trifluoromethoxy)phenyl group replaces the (E)-styryl sulfonyl moiety. The trifluoromethoxy (-OCF₃) group introduces strong electron-withdrawing effects and enhanced lipophilicity.
    • Imidazole Substituent : The imidazole ring is substituted with a 2-isopropyl group, increasing steric bulk compared to the unsubstituted imidazole in the target compound.
  • Implications: The trifluoromethoxy group may improve metabolic stability and membrane permeability due to fluorine’s electronegativity and hydrophobic character.

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine (CAS: 1428348-98-4)

  • Molecular Formula : C₁₇H₂₀F₃N₃O₃S₂
  • Molecular Weight : 435.5 g/mol
  • Key Structural Differences :
    • Sulfonyl Group : Shares the 4-(trifluoromethoxy)phenyl sulfonyl group with the compound in Section 2.1.
    • Imidazole Substituent : A methylthio (-S-CH₃) group is attached to the imidazole’s 2-position, introducing a sulfur atom and additional hydrophobicity.
    • Linker : A thioether (-S-) bridge connects the imidazole to the piperidine, unlike the direct methylene or styryl linkages in other compounds.
  • Implications :
    • The thioether linker may confer redox sensitivity or alter conformational flexibility.
    • The methylthio group could enhance interactions with cysteine residues in target proteins.

Structural and Functional Comparison Table

Parameter Target Compound Compound 2.1 Compound 2.2
CAS Number 1252563-94-2 1396873-13-4 1428348-98-4
Molecular Formula C₁₇H₂₁N₃O₂S C₁₉H₂₄F₃N₃O₃S C₁₇H₂₀F₃N₃O₃S₂
Molecular Weight (g/mol) 331.4 431.5 435.5
Sulfonyl Group (E)-2-(4-methylphenyl)ethenyl 4-(trifluoromethoxy)phenyl 4-(trifluoromethoxy)phenyl
Imidazole Substituent None (1H-imidazol-1-yl) 2-isopropyl 1-methyl-2-thiomethyl
Key Functional Groups Styryl, sulfonamide Trifluoromethoxy, isopropyl Trifluoromethoxy, thioether

Discussion of Substituent Effects

  • Steric and Hydrophobic Effects : The isopropyl (2.1) and methylthio (2.2) groups increase steric hindrance and hydrophobicity, which may influence binding kinetics and solubility.
  • Sulfur-Containing Moieties : The thioether in Compound 2.2 introduces a sulfur atom, which could participate in hydrogen bonding or disulfide exchange reactions.

Biological Activity

The compound 4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 302.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Nitric Oxide Synthase (iNOS) : The compound may act as an inhibitor of inducible nitric oxide synthase, which plays a crucial role in inflammation and tumor progression .
  • Cell Signaling Pathways : It has been suggested that the compound modulates pathways involved in cell proliferation and apoptosis, potentially impacting cancer cell lines .

Anticancer Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit notable anticancer properties. For instance, compounds similar to this compound have shown:

  • Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated significant inhibition of growth in various cancer cell lines, including colorectal cancer cells (SW480 and HCT116), with IC50 values indicating effective potency .
CompoundCell LineIC50 (µM)
4-Imidazol-1-yl...SW4802.0
4-Imidazol-1-yl...HCT1160.12

Antimicrobial Activity

Research has also highlighted the antimicrobial effects of imidazole derivatives. The compound's potential as an antifungal agent was evaluated through various assays, showing effectiveness against pathogenic fungi .

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the effects of imidazole-based compounds on colon cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through the modulation of specific signaling pathways.
  • Antifungal Activity Assessment :
    • A series of experiments tested the antifungal properties against Candida species. The results showed a dose-dependent inhibition of fungal growth, suggesting a promising avenue for therapeutic development.

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